

(S)-3-Aminobutan-1-ol structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3-Aminobutan-1-ol

Cat. No.: B1278218

[Get Quote](#)

An In-depth Technical Guide to **(S)-3-Aminobutan-1-ol**: Structure, Stereochemistry, and Applications

This technical guide provides a comprehensive overview of **(S)-3-Aminobutan-1-ol**, a chiral building block crucial in pharmaceutical research and development. It details the molecule's structure, stereochemical properties, synthesis protocols, and its significant role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Molecular Structure and Stereochemistry

(S)-3-Aminobutan-1-ol is an organic compound featuring both an amine and a hydroxyl functional group.^[1] Its structure consists of a four-carbon chain with a hydroxyl group at position 1 and an amino group at position 3. The key feature of this molecule is the chiral center at the third carbon atom, which results in two distinct stereoisomers: **(S)-3-Aminobutan-1-ol** and **(R)-3-Aminobutan-1-ol**.^[2]

The "(S)" designation in its name refers to the specific three-dimensional arrangement of the groups around this chiral carbon, as determined by the Cahn-Ingold-Prelog priority rules. This precise spatial arrangement is critical in drug development, as the biological activity of a molecule is often dependent on its specific stereochemistry.^[2] The (S)-enantiomer ensures stereoselective advantages in drug synthesis, which can lead to enhanced pharmacological activity and a reduction in potential side effects.^[3]

Physicochemical Properties

The following table summarizes the key quantitative data and physicochemical properties of **(S)-3-Aminobutan-1-ol**.

Property	Value	Citations
CAS Number	61477-39-2	[1] [4] [5]
Molecular Formula	C ₄ H ₁₁ NO	[1] [4] [5]
Molecular Weight	89.14 g/mol	[1] [4] [5]
Appearance	Colorless to light yellow oil	[5] [6]
Boiling Point	168 °C	[1] [4]
Density	0.927 g/cm ³	[1] [4]
Flash Point	56 °C	[1] [4]
Optical Rotation	[α]D ²² +11.65° (c = 1.22 g/100 mL in EtOH) [α]D ²⁰ +16.3° (c = 4.5 in EtOH) (literature value)	[5]
Solubility	DMSO (Slightly), Ethanol (Sparingly), Methanol (Slightly)	[1] [4] [6]
Storage Conditions	Store in a refrigerator (2-8 °C) under an inert atmosphere (Nitrogen or Argon).	[1] [6] [7]

Experimental Protocols and Synthesis

The enantiomerically pure synthesis of **(S)-3-Aminobutan-1-ol** is critical for its use in pharmaceutical applications. Various methods have been developed, including chemical synthesis and chemoenzymatic approaches.[\[2\]](#)

Chemical Synthesis via Hydrogenolysis

A common method for preparing **(S)-3-Aminobutan-1-ol** involves the deprotection of a protected amino alcohol precursor.

Protocol: Synthesis from (S)-benzyl(4-hydroxybutan-2-yl)carbamate[5]

- Reaction Setup: To a 1000 mL round-bottom flask, add a solution of (S)-benzyl(4-hydroxybutan-2-yl)carbamate (30 g, 134.4 mmol) dissolved in methanol (500 mL).
- Catalyst Addition: Add palladium on carbon (10% Pd/C, 3 g) to the solution.
- Hydrogenation: Stir the reaction mixture vigorously at 25 °C for 12 hours under a hydrogen atmosphere.
- Work-up: Upon completion of the reaction (monitored by TLC or LC-MS), remove the solid catalyst by filtration through a pad of Celite.
- Isolation: Concentrate the filtrate under reduced pressure to yield **(S)-3-aminobutan-1-ol** as a colorless oil. The reported yield for this procedure is approximately 92%.[5]

Chemoenzymatic Approaches

Chemoenzymatic strategies are gaining prominence as they offer high selectivity under mild reaction conditions.[2]

- Biocatalytic Reductive Amination: This method utilizes enzymes like amine dehydrogenases (AmDHs) to convert a ketone precursor into the desired chiral amine with high enantiomeric excess (often >99.5%).[2]
- Enzymatic Kinetic Resolution: This technique involves the use of enzymes, such as lipases, to selectively acylate one enantiomer in a racemic mixture of the amino alcohol. This allows for the separation of the unreacted, enantiomerically pure **(S)-3-Aminobutan-1-ol**.[2]

Applications in Drug Development

(S)-3-Aminobutan-1-ol is a valuable chiral building block in the synthesis of complex pharmaceutical molecules.[3][8] Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, provides synthetic versatility.[3]

A primary application is its use as an intermediate in the synthesis of compounds with potential therapeutic activities. Notably, amino alcohols of this type are key components in drugs targeting viral diseases. For instance, it is used as an intermediate for preparing compounds

with HIV integrase inhibitory activity.[1][5][6] The enantiomer, (R)-3-aminobutan-1-ol, is a crucial intermediate in the synthesis of the antiretroviral drug Dolutegravir, which highlights the importance of this molecular scaffold in HIV therapy.[3][9][10]

Safety and Handling

(S)-3-Aminobutan-1-ol is classified as a corrosive substance. According to the Globally Harmonized System (GHS), it can cause severe skin burns and eye damage.[11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. Storage should be in a cool, dry place under an inert atmosphere.[1][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 61477-39-2,(S)-3-Aminobutan-1ol | lookchem [lookchem.com]
- 2. (S)-3-Aminobutan-1-ol | 61477-39-2 | Benchchem [benchchem.com]
- 3. leapchem.com [leapchem.com]
- 4. chembk.com [chembk.com]
- 5. (S)-3-Aminobutan-1ol | 61477-39-2 [chemicalbook.com]
- 6. (S)-3-Aminobutan-1-ol [srdpharma.com]
- 7. 61477-39-2|(S)-3-Aminobutan-1-ol|BLD Pharm [bldpharm.com]
- 8. a2bchem.com [a2bchem.com]
- 9. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 10. (R)-3-amino-1-butanol | 61477-40-5 [chemicalbook.com]
- 11. 3-Aminobutan-1-ol | C4H11NO | CID 12202791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-3-Aminobutan-1-ol structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1278218#s-3-aminobutan-1-ol-structure-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com